

Preliminary Investigation of (3-(Aminomethyl)phenyl)methanol Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: (3-(Aminomethyl)phenyl)methanol hydrochloride

Cat. No.: B1291327

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This technical guide provides a comprehensive preliminary investigation of **(3-(Aminomethyl)phenyl)methanol hydrochloride**, a bifunctional organic compound with potential applications in pharmaceutical research and drug development. The document is intended for researchers, scientists, and professionals in the field, offering a summary of its chemical properties, a detailed hypothetical protocol for its synthesis and purification, and an exploration of potential areas for biological investigation.

Chemical and Physical Properties

(3-(Aminomethyl)phenyl)methanol hydrochloride is a stable, solid compound. Its chemical structure combines a primary alcohol and a primary amine on a benzene ring, making it a versatile building block for more complex molecules. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Property	Value	Reference
Chemical Name	(3-(Aminomethyl)phenyl)methanol hydrochloride	[1]
CAS Number	40896-62-6	[2]
Molecular Formula	C ₈ H ₁₂ ClNO	[3]
Molecular Weight	173.64 g/mol	[3]
Form	Solid	[3]
SMILES String	NCC1=CC=CC(CO)=C1.[H]Cl	[3]
InChI Key	KRUPXFKQZROJAK- UHFFFAOYSA-N	[3]

Table 1: Physicochemical Properties of **(3-(Aminomethyl)phenyl)methanol Hydrochloride**

Synthesis and Purification

A plausible and efficient method for the synthesis of **(3-(Aminomethyl)phenyl)methanol hydrochloride** involves the simultaneous reduction of the nitrile and aldehyde functionalities of 3-cyanobenzaldehyde using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).[\[4\]](#)[\[5\]](#)[\[6\]](#) The subsequent workup and treatment with hydrochloric acid yield the desired hydrochloride salt.

Experimental Protocol: Synthesis

Reaction: Simultaneous reduction of 3-cyanobenzaldehyde to (3-(Aminomethyl)phenyl)methanol.

Reagents and Materials:

- 3-Cyanobenzaldehyde
- Lithium aluminum hydride (LiAlH₄)

- Anhydrous tetrahydrofuran (THF)
- Distilled water
- 15% aqueous sodium hydroxide (NaOH) solution
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Diethyl ether
- Hydrochloric acid (HCl) in diethyl ether or dioxane

Procedure:

- Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled and flame-dried under a stream of nitrogen.
- LAH Suspension: In the reaction flask, a suspension of an excess of lithium aluminum hydride (approximately 2.5-3 equivalents relative to the starting material) in anhydrous THF is prepared under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.^[7]
- Addition of Starting Material: A solution of 3-cyanobenzaldehyde in anhydrous THF is added dropwise to the stirred $LiAlH_4$ suspension via the dropping funnel at a rate that maintains the reaction temperature below 10 °C.^[7]
- Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure the complete reduction of both the nitrile and aldehyde groups. The progress of the reaction can be monitored by thin-layer chromatography (TLC).^[7]
- Quenching: Upon completion, the reaction is carefully quenched by cooling the flask to 0 °C and slowly adding distilled water dropwise to decompose the excess $LiAlH_4$. This is followed by the sequential addition of 15% aqueous NaOH solution and then more water. This procedure, known as the Fieser workup, is designed to produce a granular precipitate that is easy to filter.^[8]

- **Workup and Extraction:** The resulting mixture is stirred at room temperature for 30 minutes, and the solid aluminum salts are removed by filtration. The filter cake is washed thoroughly with THF or diethyl ether. The combined organic filtrates are dried over anhydrous MgSO_4 or Na_2SO_4 , filtered, and the solvent is removed under reduced pressure to yield the crude **(3-(aminomethyl)phenyl)methanol** as an oil or solid.
- **Salt Formation:** The crude product is dissolved in a minimal amount of a suitable solvent like diethyl ether or methanol. A solution of HCl in diethyl ether or dioxane is then added dropwise with stirring until precipitation is complete.
- **Purification:** The precipitated **(3-(Aminomethyl)phenyl)methanol hydrochloride** is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford the purified product. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification if necessary.

Characterization

The structure and purity of the synthesized **(3-(Aminomethyl)phenyl)methanol hydrochloride** can be confirmed by standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy to confirm the chemical structure.
- Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups (O-H, N-H, and aromatic C-H stretching).
- Melting Point Analysis: To assess the purity of the final product.

Potential Biological and Pharmacological Significance

While there is a lack of specific biological data for **(3-(aminomethyl)phenyl)methanol hydrochloride** in the public domain, the broader class of benzylamine derivatives has been

investigated for a wide range of pharmacological activities.[\[4\]](#) The structural motifs present in this molecule suggest several potential avenues for research and drug development.

Potential Therapeutic Areas

Based on the activities of related compounds, **(3-(aminomethyl)phenyl)methanol hydrochloride** could serve as a scaffold or intermediate for the synthesis of novel therapeutic agents in areas such as:

- Antimicrobial Agents: Benzylamine derivatives have shown promise as antifungal and antibacterial agents.[\[9\]](#)
- Neuropharmacology: The benzylamine scaffold is present in molecules targeting G-protein coupled receptors (GPCRs), including serotonin and dopamine receptors.[\[10\]](#)
- Oncology: Certain benzylamine derivatives have been explored as inhibitors of enzymes like 17 β -hydroxysteroid dehydrogenase type 3, which is a target in prostate cancer.[\[11\]](#)

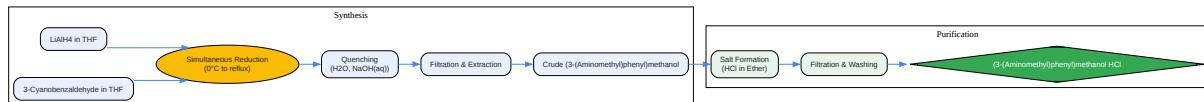
Hypothetical Signaling Pathway Involvement

Given the structural similarity to known bioactive molecules, it is plausible that derivatives of (3-(aminomethyl)phenyl)methanol could interact with various signaling pathways. For instance, modification of the amino and hydroxyl groups could lead to compounds that modulate pathways involved in cell proliferation, inflammation, or neurotransmission. Further research is required to explore these possibilities.

Visualizations

Synthesis Workflow

The following diagram illustrates the proposed workflow for the synthesis and purification of **(3-(Aminomethyl)phenyl)methanol hydrochloride**.

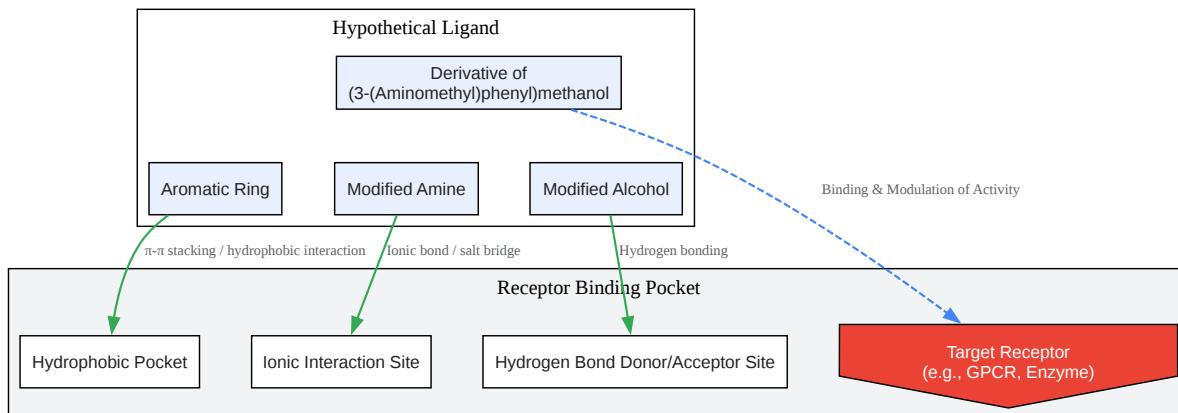


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Caption: Workflow for the synthesis of **(3-(Aminomethyl)phenyl)methanol hydrochloride**.

Hypothetical Target Interaction

The following diagram illustrates a hypothetical interaction of a derivative of (3-(aminomethyl)phenyl)methanol with a generic receptor, highlighting the potential for this scaffold in drug design.



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Caption: Hypothetical binding mode of a derivative.

Conclusion

(3-(Aminomethyl)phenyl)methanol hydrochloride is a chemical entity with significant potential as a building block in medicinal chemistry. This guide provides a foundational understanding of its properties and a viable synthetic route. The lack of public data on its biological activity presents a clear opportunity for future research. Investigations into its antimicrobial, neurological, and oncological properties, as well as its potential interactions with various signaling pathways, could unveil novel therapeutic applications. The experimental protocols and conceptual frameworks presented herein are intended to facilitate and inspire such future investigations.

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- To cite this document: BenchChem. [Preliminary Investigation of (3-(Aminomethyl)phenyl)methanol Hydrochloride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1291327#preliminary-investigation-of-3-aminomethyl-phenyl-methanol-hydrochloride>]

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